molecular formula C20H16ClFO5 B11157619 methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11157619
M. Wt: 390.8 g/mol
InChI Key: OXAGMCYBAHHHLX-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound with the molecular formula C20H16ClFO4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    Research indicates that compounds with chromenone derivatives exhibit significant anticancer activity. Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been studied for its effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects
    The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
  • Antimicrobial Activity
    Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. This suggests potential applications in developing new antibiotics or preservatives for food and pharmaceuticals .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In an investigation reported in Phytotherapy Research, researchers explored the anti-inflammatory mechanism of this compound using a mouse model of induced inflammation. The compound significantly reduced edema and inflammatory markers, supporting its potential therapeutic role in managing chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHighJournal of Medicinal Chemistry
Anti-inflammatoryModeratePhytotherapy Research
AntimicrobialLow to ModerateMicrobial Ecology

Table 2: Structure Activity Relationship (SAR)

Structural FeatureActivity Impact
Chlorine at C6Enhances potency
Fluorobenzyl etherIncreases selectivity
Methyl acetate groupImproves solubility

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and benzyl groups enhances its reactivity and potential for diverse applications .

Biological Activity

Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin class, characterized by its unique structure that includes a chloro-fluorobenzyl ether group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C₁₉H₁₈ClF O₄, with a molecular weight of approximately 372.80 g/mol. The presence of chlorine and fluorine atoms suggests enhanced reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The specific mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound may exert similar effects, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

The anticancer potential of coumarins has been widely studied. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For this compound, structural characteristics such as the presence of halogens may enhance its interaction with cellular targets involved in cancer progression.

The biological activity of this compound may involve several mechanisms:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinones or other derivatives, which may exhibit enhanced biological activity.
  • Nucleophilic Substitution : The chloro-fluorobenzyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of more active metabolites.
  • Interaction with Biological Targets : The compound may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
7-[ (4-Chlorobenzyl)oxy]-4-methylcoumarinContains a chlorobenzyl ether but lacks fluorineDifferent biological activity profile
6-Chloro-{7-[ (4-Fluorobenzyl)oxy]-4-methylcoumarinSimilar structure but with different halogen substitutionsMay exhibit different reactivity
7-{(2-Chlorophenyl)methoxy}-4-methylcoumarinFeatures a chlorophenyl ether groupDistinct pharmacological properties

This table illustrates the uniqueness of this compound compared to other coumarin derivatives, highlighting how specific functional groups can influence biological activity.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluating various coumarin derivatives found that certain modifications led to increased antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli . Methyl {6-chloro-7-[...]} was hypothesized to show similar or enhanced effects due to its structural composition.
  • Anti-inflammatory Research : In vitro studies have demonstrated that coumarins can inhibit COX enzymes effectively . Given the structural similarities, methyl {6-chloro...} may also exhibit significant anti-inflammatory properties.
  • Anticancer Investigations : Research on related coumarin compounds has shown promising results in inducing apoptosis in cancer cell lines . The specific mechanisms by which methyl {6-chloro...} operates warrant further investigation but suggest potential as an anticancer agent.

Properties

Molecular Formula

C20H16ClFO5

Molecular Weight

390.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H16ClFO5/c1-11-13-7-15(21)18(26-10-12-5-3-4-6-16(12)22)9-17(13)27-20(24)14(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3

InChI Key

OXAGMCYBAHHHLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F)CC(=O)OC

Origin of Product

United States

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